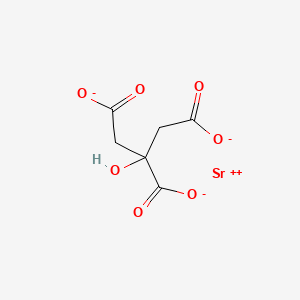
Strontium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium citrate is a useful research compound. Its molecular formula is C6H5O7Sr- and its molecular weight is 276.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Osteoporosis Treatment
Strontium citrate is primarily studied for its role in treating osteoporosis, a condition characterized by weakened bones and increased fracture risk. Research has shown that strontium can stimulate bone formation while inhibiting bone resorption, leading to improved bone density.
- Mechanism of Action : Strontium mimics calcium and integrates into the bone structure, enhancing mineralization and promoting osteoblast activity (bone-forming cells) while reducing osteoclast activity (bone-resorbing cells) . This dual action makes this compound a valuable option in osteoporosis management.
- Clinical Studies : A study involving post-menopausal women demonstrated that this compound supplementation significantly increased bone mineral density (BMD) compared to placebo groups. The results indicated a notable reduction in vertebral fractures among participants taking this compound .
Bone Healing and Regeneration
This compound has also been investigated for its effects on bone healing processes, particularly in surgical contexts such as distraction osteogenesis.
- Case Study in Animal Models : In a rabbit model study assessing mandibular distraction osteogenesis, this compound administration led to thicker bone trabeculae and higher percentages of new bone formation compared to control groups. Histomorphometric analysis confirmed significant improvements in bone healing metrics (P=0.001), suggesting that this compound enhances the consolidation phase of bone healing .
| Parameter | Control Group | This compound Group | Statistical Significance |
|---|---|---|---|
| New Bone Formation (%) | 55.49 ± 6.95 | 71.59 ± 5.98 | P=0.001 |
| Bone Trabecular Thickness | Thinner | Thicker | Significant |
Cardiovascular Health
Emerging research indicates that strontium may have beneficial effects beyond bone health, particularly concerning cardiovascular diseases.
- Oxidative Stress Reduction : Strontium has been shown to mitigate oxidative stress and inflammation, which are critical factors in cardiovascular health. By suppressing pro-inflammatory cytokines, this compound may contribute to improved vascular function and reduced risk of cardiovascular events .
Diabetes Management
This compound's potential role in managing diabetes has been explored due to its influence on insulin sensitivity and glucose metabolism.
- Research Findings : Animal studies suggest that strontium supplementation can improve insulin sensitivity and reduce blood glucose levels, making it a candidate for adjunct therapy in diabetes management .
Bioavailability and Safety
The bioavailability of this compound is an essential factor influencing its efficacy. Compared to other forms of strontium (like ranelate), citrate demonstrates favorable absorption characteristics.
Propiedades
Número CAS |
40182-75-0 |
|---|---|
Fórmula molecular |
C6H5O7Sr- |
Peso molecular |
276.7 g/mol |
Nombre IUPAC |
strontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Sr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |
Clave InChI |
AOOMUVYEFFNMQG-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















